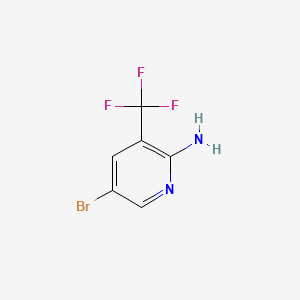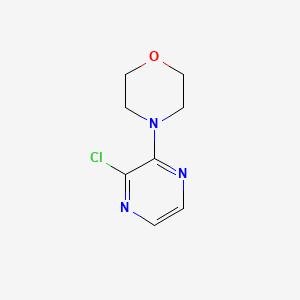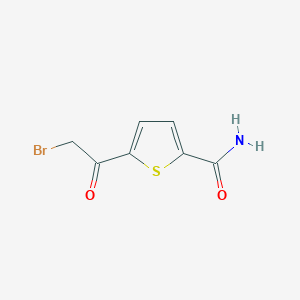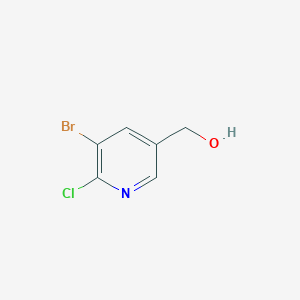
(5-Bromo-6-chloro-3-pyridyl)methanol
描述
(5-Bromo-6-chloro-3-pyridyl)methanol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-chloro-3-pyridyl)methanol typically involves the halogenation of pyridine derivatives followed by a reduction process. One common method is the bromination and chlorination of 3-pyridylmethanol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(5-Bromo-6-chloro-3-pyridyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-6-chloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 3-pyridylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5-Bromo-6-chloro-3-pyridyl)methanol is used as a building block for the synthesis of more complex molecules. Its halogenated structure allows for further functionalization, making it valuable in the development of new chemical compounds.
Biology
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for understanding the interactions between halogenated organic molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of active ingredients for various products.
作用机制
The mechanism of action of (5-Bromo-6-chloro-3-pyridyl)methanol involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (5-Bromo-2-chloro-3-pyridyl)methanol
- (5-Bromo-6-fluoro-3-pyridyl)methanol
- (5-Chloro-6-bromo-3-pyridyl)methanol
Uniqueness
(5-Bromo-6-chloro-3-pyridyl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications.
属性
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIYYDBPYBDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
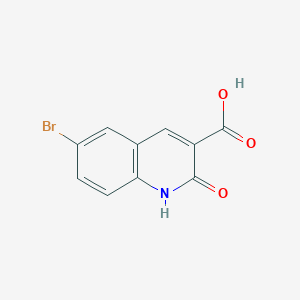

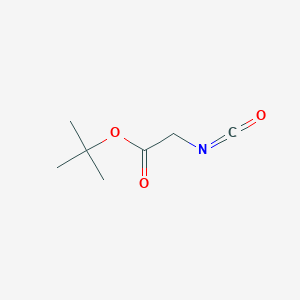
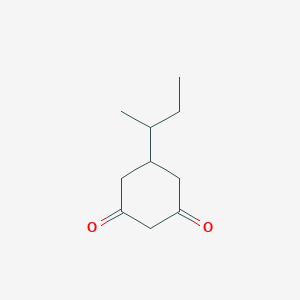
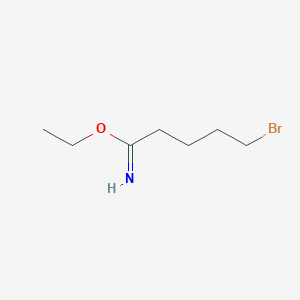

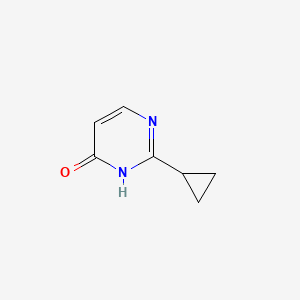
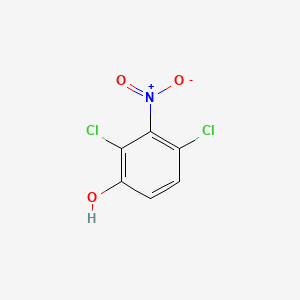
![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
